Methyl 6-(piperidin-4-YL)nicotinate
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Overview
Description
Methyl 6-(piperidin-4-YL)nicotinate is a chemical compound that features a piperidine ring attached to a nicotinic acid ester. Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(piperidin-4-YL)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the piperidine moiety. One common method includes the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the piperidine ring is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, and amination reactions, often using metal catalysts such as palladium or rhodium .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(piperidin-4-YL)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-(piperidin-4-YL)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(piperidin-4-YL)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
Methyl 6-(piperidin-4-YL)nicotinate is unique due to its specific structure, which combines the nicotinic acid ester with a piperidine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 6-(piperidin-4-YL)nicotinate is a compound that has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, pharmacological properties, and potential clinical uses.
Chemical Structure and Properties
This compound features a methyl ester group attached to a piperidine ring at the 6-position of nicotinic acid. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of approximately 234.29 g/mol. The presence of the piperidine moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activity
The biological activity of this compound is primarily related to its interaction with neurotransmitter systems, particularly the cholinergic system. It has been studied for several potential effects:
- Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter release and receptor activity.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be useful in treating various inflammatory conditions.
Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and have implications in cognitive function and neuroprotection. Its structural similarity to other nicotinic compounds suggests that it may act as an agonist or modulator at these receptors.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes some related compounds and their biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 6-(piperidin-1-yl)nicotinate | C₁₄H₁₈N₂O₂ | Neuroprotective |
Methyl 6-(pyrrolidin-1-yl)nicotinate | C₁₄H₁₈N₂O₂ | Antimicrobial |
Methyl 6-(4-amino-piperidin-1-yl)nicotinate | C₁₄H₁₈N₂O₂ | Anti-inflammatory |
This comparison highlights the distinct pharmacological profile of this compound due to its specific piperidine substitution pattern, which influences receptor binding affinity and biological activity.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function and reduced neuronal damage, indicating its potential as a therapeutic agent for Alzheimer's disease .
- Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of this compound in vitro using human cell lines. Results showed a marked decrease in pro-inflammatory cytokine production, suggesting possible applications in treating chronic inflammatory diseases .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited antimicrobial activity against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.
Properties
CAS No. |
1196157-10-4 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 6-piperidin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-2-3-11(14-8-10)9-4-6-13-7-5-9/h2-3,8-9,13H,4-7H2,1H3 |
InChI Key |
HIXOSDHRTYKVJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2CCNCC2 |
Origin of Product |
United States |
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